molecular formula C24H17F4N5OS B11578487 6-(4-fluorophenyl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-fluorophenyl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11578487
M. Wt: 499.5 g/mol
InChI Key: HDBGOZYIRDSJPA-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions. The process may be optimized for higher yields and purity, and the use of automated reactors and purification systems can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-FLUOROPHENYL)-3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

6-(4-FLUOROPHENYL)-3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit various enzymes and proteins, leading to its diverse pharmacological effects . For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-FLUOROPHENYL)-3-PHENYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its specific substituents, which enhance its pharmacological profile. The presence of fluorine atoms increases its lipophilicity and stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C24H17F4N5OS

Molecular Weight

499.5 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C24H17F4N5OS/c25-16-12-10-14(11-13-16)19-20(22(34)29-18-9-5-4-8-17(18)24(26,27)28)35-23-31-30-21(33(23)32-19)15-6-2-1-3-7-15/h1-13,19-20,32H,(H,29,34)

InChI Key

HDBGOZYIRDSJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)F

Origin of Product

United States

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